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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of
enzymes crucial in the modulation of intracellular signaling cascades. Developed as a
guinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability,
making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in
neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [*1C]PF-
04822163, has been synthesized and evaluated as a positron emission tomography (PET)
radioligand for imaging PDEL in the brain. This document provides a comprehensive technical
overview of PF-04822163, including its mechanism of action, in vitro and in vivo
pharmacological data, and detailed experimental protocols.

Core Compound Identity and Properties
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Property

Value

Chemical Name

(S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-

dimethoxyquinazoline

Molecular Formula

C19H17CIN202

Mechanism of Action

Selective inhibitor of Phosphodiesterase 1
(PDE1)

Therapeutic Potential

Neurological and psychological disorders such
as Attention Deficit Hyperactivity Disorder
(ADHD) and Parkinson's disease.

Radiolabeled Analog

[11C]PF-04822163 for Positron Emission
Tomography (PET) imaging

In Vitro Pharmacology

Phosphodiesterase (PDE) Inhibition Profile

PF-04822163 demonstrates high potency and selectivity for the PDE1 enzyme family.
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Target ICs0 (NM) Selectivity vs. Other PDEs
PDE1A 2.0 126-fold
PDE1B 2.4 105-fold
PDE1C 7.0 36-fold
PDE2A 5895

PDE3A >30000

PDE4D3 7620

PDE5A1 >30000

PDE7B >29800

PDE9A1 >30000

PDE10Al 252

PDE11A4 8257

Data sourced from MedChemExpress product datasheet.

Off-Target Binding

In vitro screening against a panel of 65 major CNS targets, including ion channels,
transporters, and G-protein coupled receptors (GPCRS), revealed no significant off-target
binding (>50% inhibition) at a 10 uM concentration, with the exception of 5-HT2B (Ki = 262 nM).

[1]

In Vivo Pharmacokinetics (Rat Model)

PF-04822163 exhibits favorable pharmacokinetic properties, including oral bioavailability and
blood-brain barrier permeability.[2]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2062111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Dose 10 mg/kg (p.o., single dose)
Tmax (plasma) 0.5h

Cmax (plasma) 274 ng/mL

**Terminal Half-life (t1/2) ** 55h

Fraction Unbound (fu) 0.028

Blood/Plasma Ratio (B/P) 3.4

CSF/Plasma Ratio (CSF/Pu) 1.7

Radiochemistry and Preclinical PET Imaging

[11C]PF-04822163 has been developed as a PET tracer to enable in vivo visualization and
quantification of PDEL.

i 11 _
Parameter Value
Radiochemical Yield 25 £ 10% (decay-corrected)
Molar Activity 106-194 GBg/umol
Radiochemical Purity >99%
Enantiomeric Purity 98% (96% ee)

Data sourced from a preclinical evaluation study.[1]

In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [*1C]PF-04822163 has good brain
penetration and a rapid washout.[1][3] However, it showed only marginal specific binding in
vivo, indicating that further optimization of the chemical scaffold may be necessary for a
successful clinical PET radioligand.[1][3]
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Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the
lungs, followed by the kidneys and heart.[1]

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the
brain corresponded to the unchanged parent compound, while in plasma, this value was 26%.

[1]

Experimental Protocols
Synthesis of PF-04822163

The synthesis of PF-04822163 involves a multi-step process starting from the nitration of a
precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[1]
The final step involves the reaction of the phenolic precursor with iodomethane in the presence
of potassium carbonate in acetonitrile at 40°C.[1]

Radiosynthesis of [**C]PF-04822163

[\*C]PF-04822163 is synthesized via 1*C-methylation of its corresponding phenolic precursor
using [*1C]CHsl.[1] The reaction is carried out in dimethylformamide (DMF) with sodium
hydroxide as the base at 30°C for 5 minutes.[1] Purification is achieved using high-performance
liquid chromatography (HPLC).[1]

In Vivo PET Imaging in Rats
o Animal Model: Sprague-Dawley (SD) rats.[1]
e Imaging Equipment: Inveon PET scanner.[1]

o Radiotracer Administration: Intravenous injection of approximately 17.5 MBg/1.5 mL of
[11C]PF-04822163 via the tail vein.[1]

e Image Acquisition: Dynamic 3D PET scan for 60 minutes.[1]

e Blocking Studies: Pre-injection of non-labeled PF-04822163 (1 mg/kg) 10 minutes before the
radiotracer administration to assess specific binding.[1]

Radiometabolite Analysis in Rats
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» Sample Collection: Plasma and brain tissue are collected at a specific time point (e.g., 15
minutes) after intravenous injection of [1C]PF-04822163.[1]

o Sample Preparation: Plasma is quenched with acetonitrile and centrifuged. The brain is
homogenized, quenched with acetonitrile, and centrifuged.[1]

e Analysis: The supernatants from both plasma and brain samples are analyzed by radio-
HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

In Vitro Autoradiography

While specific protocols for [11C]PF-04822163 are not detailed in the provided search results, a
general procedure for in vitro autoradiography with 11C-labeled ligands involves:

Incubating slide-mounted tissue sections with the radioligand.

Washing the sections to remove unbound ligand.

Drying the sections.

Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the
distribution of binding sites.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PF-04822163 and a typical
experimental workflow for its evaluation as a PET radioligand.
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Figure 1. Mechanism of action of PF-04822163 in inhibiting PDE1.
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Figure 2. Experimental workflow for the evaluation of [**C]PF-04822163.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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